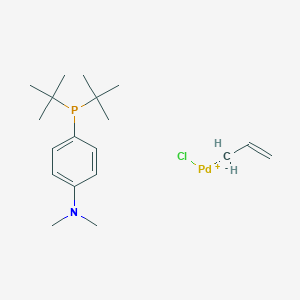![molecular formula C14H10F4S2 B6301882 Bis[4-(difluoromethyl)phenyl]disulfide CAS No. 2301855-92-3](/img/structure/B6301882.png)
Bis[4-(difluoromethyl)phenyl]disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(difluoromethyl)phenyl]disulfide, also known as DFDMS, is an organosulfur compound composed of two fluorinated phenyl rings connected by a disulfide bridge. It is a colorless solid with a melting point of 43-44 °C and a boiling point of 207-208 °C. It is insoluble in water but soluble in organic solvents such as chloroform, acetone, and dimethyl sulfoxide. DFDMS has a variety of applications in the scientific research field, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Bis[4-(difluoromethyl)phenyl]disulfide is a reagent used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. The mechanism of action of this compound is based on its ability to form a stable disulfide bridge between two fluorinated phenyl rings. This disulfide bridge is formed by a redox reaction between the two fluorinated phenyl rings and the sulfur atoms of the disulfide bridge. The disulfide bridge is then stabilized by the formation of hydrogen bonds between the two fluorinated phenyl rings and the sulfur atoms of the disulfide bridge.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. In vivo studies have also shown that this compound can reduce the levels of certain inflammatory markers, including interleukin-6, tumor necrosis factor-alpha, and C-reactive protein.
実験室実験の利点と制限
Bis[4-(difluoromethyl)phenyl]disulfide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, this compound also has some limitations. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is flammable and may pose a fire hazard if not handled properly.
将来の方向性
Bis[4-(difluoromethyl)phenyl]disulfide has a wide variety of potential applications in the scientific research field. Future research could focus on exploring the potential of this compound as a reagent for the synthesis of novel compounds, as a catalyst for the synthesis of polymers, as a ligand for metal complexes, as a reagent for the synthesis of organosulfur compounds, and as a reagent for the synthesis of heterocyclic compounds. Additionally, future research could focus on exploring the potential of this compound as an inhibitor of bacterial and fungal growth, and as an anti-inflammatory agent. Finally, future research could focus on exploring the potential of this compound as a reagent for the synthesis of organometallic compounds.
合成法
Bis[4-(difluoromethyl)phenyl]disulfide can be synthesized by a variety of methods, including the reaction of 4-fluorophenyl disulfide with a mixture of difluoromethylmagnesium chloride and t-butyl lithium in tetrahydrofuran (THF) at -78 °C. The reaction produces a white solid that is then purified by recrystallization from THF. Another method for synthesizing this compound involves the reaction of 4-fluorophenyl disulfide with difluoromethylmagnesium chloride in THF at -78 °C, followed by the addition of t-butyl lithium. The reaction produces a white solid that is then purified by recrystallization from THF.
科学的研究の応用
Bis[4-(difluoromethyl)phenyl]disulfide has a variety of applications in the scientific research field, including as a reagent for the synthesis of a variety of compounds, as a catalyst for the synthesis of polymers, as a ligand for metal complexes, and as a reagent for the synthesis of organosulfur compounds. It is also used in the synthesis of drugs and pharmaceuticals, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of organometallic compounds.
特性
IUPAC Name |
1-(difluoromethyl)-4-[[4-(difluoromethyl)phenyl]disulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPFEZPFKMLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)SSC2=CC=C(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



